molecular formula C11H10N2O4 B11877402 Ethyl 4,7-dihydroxyquinazoline-2-carboxylate

Ethyl 4,7-dihydroxyquinazoline-2-carboxylate

Cat. No.: B11877402
M. Wt: 234.21 g/mol
InChI Key: DDKKEGSRTCHEJX-UHFFFAOYSA-N
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Description

Ethyl 4,7-dihydroxyquinazoline-2-carboxylate is a quinazoline derivative known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core substituted with ethyl, hydroxy, and carboxylate groups. Its molecular formula is C11H10N2O5, and it has a molecular weight of 250.21 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,7-dihydroxyquinazoline-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of anthranilamide with ethyl oxalate under reflux conditions. This reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated to around 80-100°C for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,7-dihydroxyquinazoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinazoline-2,4,7-tricarboxylic acid.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding dihydro derivative.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,7-dihydroxyquinazoline-2-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,7-dihydroxyquinazoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes involved in DNA synthesis. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby preventing the normal progression of biochemical pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,7-dihydroxyquinazoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxy groups at positions 4 and 7 enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in medicinal chemistry and drug design .

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

ethyl 7-hydroxy-4-oxo-3H-quinazoline-2-carboxylate

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(16)9-12-8-5-6(14)3-4-7(8)10(15)13-9/h3-5,14H,2H2,1H3,(H,12,13,15)

InChI Key

DDKKEGSRTCHEJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC(=C2)O)C(=O)N1

Origin of Product

United States

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